Summary of Application: This compound is used as a radical-based reagent in organic chemistry for radical reductions, hydrosilylation, and consecutive radical reactions .
Methods of Application: The compound is involved in chain processes under reductive conditions. It generates (TMS)3Si• radicals through an initiation process, which then engage in propagation steps to remove functional groups in organic substrates .
Results and Outcomes: The use of this silane in radical chemistry allows reactions to be carried out under mild conditions with excellent yields, and remarkable chemo-, regio-, and stereoselectivity .
Scientific Field: Polymer Science
Summary of Application: Trimethyl-(2-trimethylsilylphenoxy)silane plays a strategic role in the photo-induced radical polymerization of olefins and photo-promoted cationic polymerization of epoxides .
Methods of Application: The silane acts as a mediator in polymerization processes, where it is exposed to light to initiate the polymerization of monomers into polymers .
Results and Outcomes: Its involvement in photopolymerization leads to the formation of polymers with specific properties, such as enhanced durability and resistance to environmental factors .
Summary of Application: In gas chromatography, the compound is used to improve the analysis of volatile organic compounds by enhancing their detection and separation .
Methods of Application: Trimethyl-(2-trimethylsilylphenoxy)silane is used to modify the stationary phase or as a derivatization agent to increase the volatility of analytes .
Results and Outcomes: The modification leads to better resolution and peak separation in chromatographic analyses, contributing to more accurate and reliable analytical results .
Summary of Application: The silane is used in the synthesis of silicon-based materials, contributing to the development of new materials with unique electrical and mechanical properties .
Methods of Application: It is incorporated into material precursors during synthesis, where it influences the formation and cross-linking of silicon-containing polymers .
Results and Outcomes: Materials synthesized with this silane exhibit unique characteristics, such as improved electrical conductivity and mechanical strength .
Scientific Field: Surface Engineering
Summary of Application: This compound is applied in the engineering of surface coatings that enhance the performance and longevity of industrial materials .
Methods of Application: Surfaces are coated with a solution of the silane, which then undergoes a curing process to form a protective layer .
Results and Outcomes: Coated surfaces demonstrate increased resistance to wear and tear, chemical corrosion, and environmental degradation .
Scientific Field: Sensor Technology
Summary of Application: Trimethyl-(2-trimethylsilylphenoxy)silane is used in the fabrication of chemical sensors, particularly those that detect organic compounds .
Methods of Application: The silane is used to modify the sensor’s active sites, enhancing their sensitivity and selectivity to target analytes .
Results and Outcomes: Sensors developed with this compound show improved detection capabilities, with lower limits of detection and higher specificity .
Trimethyl-(2-trimethylsilylphenoxy)silane is an organosilicon compound characterized by the presence of a trimethylsilyl group attached to a phenoxy moiety. Its molecular formula is and it has a molecular weight of approximately 248.46 g/mol. The compound features a unique structure where the trimethylsilyl groups enhance its chemical stability and volatility, making it suitable for various applications in organic synthesis and materials science .
The synthesis of Trimethyl-(2-trimethylsilylphenoxy)silane can be achieved through various methods:
Trimethyl-(2-trimethylsilylphenoxy)silane finds applications in various fields:
Several compounds share structural similarities with Trimethyl-(2-trimethylsilylphenoxy)silane. Below is a comparison highlighting its uniqueness:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Trimethylsiloxy-terminated silanes | Often used for surface treatments; less bulky | |
| Trimethyl(2-phenoxyethoxy)silane | Lacks additional silyl groups; different reactivity | |
| Bis(trimethylsilyl)acetamide | Used primarily as a silylation agent; different application focus |
Trimethyl-(2-trimethylsilylphenoxy)silane is unique due to its dual functionality as both a silane and phenolic compound, providing enhanced stability and reactivity compared to simpler silanes or silylation agents. Its specific structure allows for versatile applications in both organic synthesis and material science .
The systematic International Union of Pure and Applied Chemistry name for this organosilicon compound is trimethyl-(2-trimethylsilyloxyphenyl)silane [1]. This nomenclature follows the standard IUPAC conventions for naming organosilicon compounds, where the silane portion is designated as the parent structure with trimethyl substituents, and the phenyl ring bears a trimethylsilyloxy group at the ortho position [1].
The compound is commonly referred to by several accepted names in chemical literature and commercial databases [1]. The most frequently encountered common name is Trimethyl-(2-trimethylsilylphenoxy)silane, which represents a slight variation in nomenclature that emphasizes the phenoxy linkage [1]. Alternative systematic naming approaches include Trimethyl[2-(trimethylsiloxy)phenyl]silane, which more explicitly describes the structural connectivity between the silicon-containing moieties [1].
The molecular formula is established as C₁₂H₂₂OSi₂, indicating a compound containing twelve carbon atoms, twenty-two hydrogen atoms, one oxygen atom, and two silicon atoms [1]. The molecular weight is precisely calculated as 238.47 grams per mole [1]. The structural representation through the Simplified Molecular Input Line Entry System notation is CSi(C)C1=CC=CC=C1OSi(C)C, which unambiguously defines the connectivity and stereochemistry of the molecule [1].
| Property | Value |
|---|---|
| IUPAC Name | trimethyl-(2-trimethylsilyloxyphenyl)silane [1] |
| Common Name | Trimethyl-(2-trimethylsilylphenoxy)silane [1] |
| Molecular Formula | C₁₂H₂₂OSi₂ [1] |
| Molecular Weight | 238.47 g/mol [1] |
| SMILES Notation | CSi(C)C1=CC=CC=C1OSi(C)C [1] |
The compound possesses a comprehensive array of registry numbers and identification codes that facilitate its unambiguous identification across various chemical databases and regulatory systems [1]. The Chemical Abstracts Service Registry Number is 18036-83-4, which serves as the primary identifier in chemical literature and commercial applications [1].
The PubChem Compound Identifier is 262889, establishing its presence in the National Center for Biotechnology Information chemical database since March 26, 2005 [1]. The Environmental Protection Agency Distributed Structure-Searchable Toxicity Database Substance Identifier is DTXSID70294515, which links the compound to toxicological and environmental fate databases [1]. The corresponding DSSTox Compound Identifier is DTXCID80245654 [1].
Additional specialized registry numbers include the Nikkaji Number J2.822.193B from the Japan Chemical Substance Dictionary [1]. The National Cancer Institute assigns the NSC Number 96867 to this compound [1]. The Molecular Design Limited Number is MFCD18074403, which is utilized in chemical inventory management systems [1]. The Wikidata identifier Q82033868 provides linkage to open knowledge databases [1].
The International Chemical Identifier string is InChI=1S/C12H22OSi2/c1-14(2,3)12-10-8-7-9-11(12)13-15(4,5)6/h7-10H,1-6H3, which provides a unique textual representation of the molecular structure [1]. The corresponding International Chemical Identifier Key is DDDPAJOIT CAMJL-UHFFFAOYSA-N, offering a condensed hash-based identifier derived from the full InChI string [1].
| Registry System | Identifier |
|---|---|
| CAS Registry Number | 18036-83-4 [1] |
| PubChem CID | 262889 [1] |
| DSSTox Substance ID | DTXSID70294515 [1] |
| DSSTox Compound ID | DTXCID80245654 [1] |
| Nikkaji Number | J2.822.193B [1] |
| NSC Number | 96867 [1] |
| MDL Number | MFCD18074403 [1] |
| Wikidata ID | Q82033868 [1] |
| InChI | InChI=1S/C12H22OSi2/c1-14(2,3)12-10-8-7-9-11(12)13-15(4,5)6/h7-10H,1-6H3 [1] |
| InChIKey | DDDPAJOIT CAMJL-UHFFFAOYSA-N [1] |
The compound is recognized by numerous synonyms and alternative names across chemical literature, commercial suppliers, and database systems [1]. These variations primarily reflect differences in nomenclature conventions, structural description approaches, and database-specific naming protocols [1].
One widely used alternative designation is Trimethyl[2-(trimethylsiloxy)phenyl]silane, which emphasizes the siloxy functional group connectivity [1]. The variant trimethyl-(2-trimethylsilyloxyphenyl)silane represents another systematic approach to naming that explicitly identifies the trimethylsilyloxy substituent [1]. The Chemical Abstracts indexing name Benzene, 1-(trimethylsilyl)-2-[(trimethylsilyl)oxy]- follows the convention of using benzene as the parent structure with appropriate substituent descriptions [1].
Commercial and database-specific designations include trimethyl[2-(trimethylsilyl)phenoxy]silane and the capitalized form TRIMETHYL(2-(TRIMETHYLSILYL)PHENOXY)SILANE [1]. Database accession numbers frequently serve as alternative identifiers, including NSC96867, NSC-96867, and AKOS025310325 [1]. The DSSTox system utilizes DTXCID80245654 as an additional identifier [1].
The compound exhibits structural relationships to other organosilicon compounds, particularly those containing trimethylsilyl protecting groups and phenoxy linkages [1]. These relationships are reflected in the various naming approaches that emphasize different aspects of the molecular architecture [1]. The presence of two trimethylsilyl moieties connected through a phenoxy bridge represents a distinctive structural motif in organosilicon chemistry [1].
| Category | Alternative Names |
|---|---|
| Systematic Names | Trimethyl[2-(trimethylsiloxy)phenyl]silane [1] |
| trimethyl-(2-trimethylsilyloxyphenyl)silane [1] | |
| trimethyl[2-(trimethylsilyl)phenoxy]silane [1] | |
| Chemical Abstracts Name | Benzene, 1-(trimethylsilyl)-2-[(trimethylsilyl)oxy]- [1] |
| Database Identifiers | NSC96867 [1] |
| NSC-96867 [1] | |
| AKOS025310325 [1] | |
| DTXCID80245654 [1] |
The development of Trimethyl-(2-trimethylsilylphenoxy)silane is intrinsically linked to the broader historical evolution of organosilicon chemistry, which began in the mid-nineteenth century with pioneering work by Charles Friedel and James Crafts [2]. In 1863, these researchers synthesized the first organochlorosilane compounds and described polysilicic acid ethers, establishing the foundation for subsequent organosilicon compound development [2].
The systematic study of organosilicon compounds was significantly advanced by Frederic Stanley Kipping, who conducted extensive research in this field during the early twentieth century [2] [3] [4]. Kipping, working at the University of Nottingham from 1897 to 1936, pioneered the preparation of alkylsilanes and arylsilanes using Grignard reagents and first prepared silicone oligomers and polymers [2] [4]. His work established many of the fundamental synthetic methodologies that would later enable the preparation of complex organosilicon compounds such as Trimethyl-(2-trimethylsilylphenoxy)silane [4].
The specific structural class represented by Trimethyl-(2-trimethylsilylphenoxy)silane, featuring trimethylsilyl groups attached to aromatic systems, emerged from developments in silyl ether chemistry [5]. Silyl ethers became particularly important as protecting groups for alcohols in organic synthesis, with trimethylsilyl ethers representing one of the earliest and most widely utilized classes [5]. The development of these compounds was facilitated by the establishment of the Direct Process, which enabled large-scale production of methylchlorosilanes including trimethylsilyl chloride [2].
The compound first appeared in chemical databases in 2005, with its initial registration in PubChem occurring on March 26, 2005 [1]. This relatively recent database appearance reflects the specialized nature of this particular organosilicon compound and its emergence as a subject of research interest in advanced synthetic chemistry applications [1]. The assignment of the National Cancer Institute number NSC96867 indicates its inclusion in chemical screening programs, though the specific date of this assignment is not definitively established in available records [1].
The structural motif of bis-trimethylsilyl substituted aromatic compounds gained prominence through research into silicon-containing materials and specialized synthetic intermediates [6] [7]. These compounds have found applications in the generation of reactive intermediates such as arynes, where the trimethylsilyl groups serve as both protecting groups and activating functionalities [7]. The development of such compounds represents the continued evolution of organosilicon chemistry from Kipping's foundational work toward increasingly sophisticated molecular architectures with specialized applications [2] [4].
| Historical Milestone | Year | Significance |
|---|---|---|
| First organosilicon compounds | 1863 | Friedel and Crafts synthesize organochlorosilanes [2] |
| Systematic organosilicon research | 1897-1936 | Kipping establishes fundamental methodologies [4] |
| Direct Process development | 1945 | Enables large-scale methylchlorosilane production [2] |
| Silyl ether protecting groups | Mid-20th century | Trimethylsilyl ethers become standard [5] |
| PubChem registration | 2005 | First database appearance of the compound [1] |
The chemical compound Trimethyl-(2-trimethylsilylphenoxy)silane represents a significant organosilicon compound with the molecular formula C₁₂H₂₂OSi₂ and a molecular weight of 238.477 g/mol [1] [2]. This compound is registered under the Chemical Abstracts Service (CAS) number 18036-83-4 and is systematically named as trimethyl-(2-trimethylsilyloxyphenyl)silane according to International Union of Pure and Applied Chemistry (IUPAC) nomenclature [1] [2].
The elemental composition analysis reveals a carbon content of 60.43%, hydrogen content of 9.30%, oxygen content of 6.71%, and silicon content of 23.56%. This composition reflects the predominant organic character of the molecule with substantial silicon incorporation, characteristic of organosilicon compounds. The molecular structure consists of twelve carbon atoms, twenty-two hydrogen atoms, one oxygen atom, and two silicon atoms, arranged in a complex three-dimensional framework [1] [2].
| Element | Number of Atoms | Atomic Weight | Total Weight (g/mol) | Percentage (%) |
|---|---|---|---|---|
| Carbon | 12 | 12.010 | 144.120 | 60.43 |
| Hydrogen | 22 | 1.008 | 22.176 | 9.30 |
| Oxygen | 1 | 16.000 | 16.000 | 6.71 |
| Silicon | 2 | 28.090 | 56.180 | 23.56 |
The two-dimensional structural representation of Trimethyl-(2-trimethylsilylphenoxy)silane reveals a complex molecular architecture characterized by two distinct trimethylsilyl groups connected through a phenoxy bridge [1] [2]. The SMILES notation CSi(C)C1=CC=CC=C1OSi(C)C provides a systematic representation of the molecular connectivity, indicating the presence of a benzene ring substituted at the ortho position with both a trimethylsilyl group and a trimethylsilyloxy group [1] [2].
The structural arrangement features a phenyl ring as the central core, with one trimethylsilyl group directly attached to the aromatic carbon and another trimethylsilyl group connected through an oxygen bridge. This configuration creates a unique molecular topology that influences both the chemical reactivity and physical properties of the compound [1] [2]. The planar aromatic ring system maintains its characteristic geometry while accommodating the bulky trimethylsilyl substituents through optimal spatial arrangement [3] [4].
The three-dimensional conformational behavior of Trimethyl-(2-trimethylsilylphenoxy)silane is dominated by the flexibility inherent in the silicon-oxygen bonding network. The molecule exhibits multiple conformational states due to the low rotational barrier around the Si-O-Si linkage, which is approximately 1.3 kcal/mol [5] [6]. This extremely low barrier facilitates rapid interconversion between conformers at room temperature, resulting in dynamic conformational equilibria.
The siloxane bond angle (Si-O-Si) typically ranges from 145-160°, significantly wider than the tetrahedral angle, which is characteristic of silicon-oxygen bonding systems [7] [8]. This wide angle is attributed to the partial double-bond character of the Si-O bond, resulting from pπ-dπ interactions between oxygen lone pairs and silicon d-orbitals [7] [6]. The conformational flexibility is further enhanced by the nearly free rotation of the trimethylsilyl groups, with rotational barriers of only 0.5-1.0 kcal/mol [5] [9].
| Conformational Feature | Energy (kcal/mol) | Comments |
|---|---|---|
| Si-O-Si Rotational Barrier | 1.3 | Very low barrier to rotation around Si-O-Si |
| Phenyl Ring Rotation | 2-4 | Moderate barrier due to aromatic system |
| Trimethylsilyl Group Rotation | 0.5-1.0 | Nearly free rotation of methyl groups |
| Overall Molecular Flexibility | High | Molecule adopts multiple conformations |
| Steric Interactions | Moderate | Bulky trimethylsilyl groups create steric hindrance |
| Electronic Effects | Stabilizing | Hyperconjugation stabilizes Si-O bonds |
The molecular structure of Trimethyl-(2-trimethylsilylphenoxy)silane encompasses several distinct functional groups, each contributing to the overall chemical behavior and properties of the compound. The primary functional groups include two trimethylsilyl groups (-Si(CH₃)₃), a phenyl ring (C₆H₅), and an ether linkage (-O-) [3] [4].
The trimethylsilyl groups represent the most significant functional components, characterized by their chemical inertness and large molecular volume [3] [4]. Each trimethylsilyl group consists of three methyl groups covalently bonded to a silicon atom in a tetrahedral arrangement. These groups are known for their steric bulk and hydrophobic character, making them effective protecting groups in organic synthesis [3] [4] [9].
The phenyl ring provides aromatic character to the molecule, maintaining its planar geometry and contributing to the overall stability through resonance effects. The aromatic system exhibits characteristic C-H bonds with typical aromatic chemical shifts and reactivity patterns [3] [4].
| Functional Group | Count | Description |
|---|---|---|
| Trimethylsilyl Group (-Si(CH₃)₃) | 2 | First trimethylsilyl group attached to phenyl ring |
| Trimethylsilyl Group (-Si(CH₃)₃) | 2 | Second trimethylsilyl group attached to oxygen |
| Phenyl Ring (C₆H₅) | 1 | Benzene ring with substitutions |
| Ether Linkage (-O-) | 1 | Oxygen bridge between silicon and phenyl ring |
| Silicon-Oxygen Bond (Si-O) | 2 | Two Si-O bonds in the molecule |
| Silicon-Carbon Bond (Si-C) | 8 | Eight Si-C bonds (4 per trimethylsilyl group) |
| Aromatic C-H Bonds | 4 | Four aromatic C-H bonds on benzene ring |
| Aliphatic C-H Bonds | 18 | Eighteen aliphatic C-H bonds in methyl groups |
The silicon-oxygen bonding in Trimethyl-(2-trimethylsilylphenoxy)silane represents one of the most distinctive structural features of the molecule. The compound contains two Si-O bonds, each exhibiting characteristic properties that distinguish them from conventional carbon-oxygen bonds [7] [6] [8].
The Si-O bond length is approximately 1.64 Å, which is considerably longer than the C-O bond length (1.4 Å) but shorter than the sum of the covalent radii of silicon and oxygen (1.77 Å) [7] [8]. This shortened bond length is attributed to the partial double-bond character resulting from pπ-dπ back-bonding between oxygen lone pairs and vacant silicon d-orbitals [7] [6].
The bond strength of Si-O bonds is approximately 452 kJ/mol, making them stronger than typical C-O bonds (360 kJ/mol) [7] [10]. The electronegativity difference between silicon (1.90) and oxygen (3.44) results in a value of 1.54, leading to approximately 51% ionic character and 49% covalent character [7] [8] [11]. This significant ionic character contributes to the polarity of the Si-O bonds and influences the overall molecular properties.
| Bond Type | Bond Length (Å) | Bond Strength (kJ/mol) | Electronegativity Difference | Ionic Character (%) | Covalent Character (%) | Position in Molecule |
|---|---|---|---|---|---|---|
| Si-O Single Bond | 1.64 | 452 | 1.54 | 51 | 49 | Si-O-phenyl |
| Si-O Single Bond | 1.64 | 452 | 1.54 | 51 | 49 | Si-O-Si(CH₃)₃ |